1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea is a chemical compound with a unique structure that enables its utilization as a versatile building block for the synthesis of new pharmaceuticals and agrochemicals. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of 4-chlorobenzoyl chloride with N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzamide ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the development of innovative solutions for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)benzamide
- N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)benzamide
Uniqueness
1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea is unique due to the presence of the chlorine atom in the benzamide ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.
Biological Activity
1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl isocyanate with oxolan-2-ylmethyl amine. The structure of the compound can be confirmed through various spectroscopic methods, including NMR and mass spectrometry. The synthetic route can be summarized as follows:
- Reactants : 4-chlorobenzoyl isocyanate and oxolan-2-ylmethyl amine.
- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to facilitate the formation of the urea linkage.
- Characterization : The final product is characterized using IR spectroscopy (to confirm functional groups), NMR (for structural confirmation), and mass spectrometry (for molecular weight determination).
Antifungal Activity
Recent studies have demonstrated that derivatives of substituted ureas exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal pathogens, particularly those affecting crops.
Compound | Fungal Pathogen | Concentration (μM) | Growth Inhibition (%) |
---|---|---|---|
This compound | Phomopsis obscurans | 30 | 100 |
This compound | P. viticola | 30 | 80 |
These results indicate that the compound has a strong potential for agricultural applications as a fungicide.
Cytotoxicity and Anti-inflammatory Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various human cell lines. The results indicated selective cytotoxicity, particularly against cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast Cancer) | 15.9 |
PC-3 (Prostate Cancer) | 28.7 |
U937 (Monocytic Leukemia) | 21.5 |
The anti-inflammatory properties were assessed using human cell lines exposed to inflammatory stimuli, revealing a significant reduction in pro-inflammatory cytokines upon treatment with the compound.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in fungal growth and cancer cell proliferation. The compound acts by disrupting cellular signaling pathways, which leads to apoptosis in cancer cells and growth inhibition in fungi.
Case Studies
A notable study involved testing this compound against a panel of fungal pathogens and cancer cell lines, demonstrating its broad-spectrum activity:
- Study Design : A series of in vitro assays were conducted to evaluate antifungal and cytotoxic effects.
- Findings : The compound exhibited a remarkable ability to inhibit the growth of Phomopsis obscurans at low concentrations, indicating its potential as an effective agricultural fungicide.
- : The observed cytotoxicity against cancer cell lines suggests further exploration for therapeutic applications in oncology.
Properties
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h3-6,11H,1-2,7-8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAZEOUSDLJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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